2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime
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Overview
Description
2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime is a chemical compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. The O-benzyloxime functional group adds further versatility to the compound, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime typically involves the following steps:
Formation of 2,3,4,9-tetrahydro-1H-carbazol-1-one: This can be achieved through the reduction of carbazole derivatives using hydrogenation or other reducing agents.
Introduction of the O-benzyloxime group: The O-benzyloxime group can be introduced by reacting the ketone with O-benzylhydroxylamine under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The benzyl group in the O-benzyloxime can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound lacks the O-benzyloxime group but shares the core carbazole structure.
1,2,3,4-tetrahydrocarbazole: Another carbazole derivative with similar structural features.
1,2,3,9-tetrahydro-4H-carbazol-4-one: A related compound with a different substitution pattern.
Uniqueness
2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime is unique due to the presence of the O-benzyloxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(E)-N-phenylmethoxy-2,3,4,9-tetrahydrocarbazol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-7-14(8-3-1)13-22-21-18-12-6-10-16-15-9-4-5-11-17(15)20-19(16)18/h1-5,7-9,11,20H,6,10,12-13H2/b21-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSBLISUZLYCW-DYTRJAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOCC3=CC=CC=C3)C1)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OCC3=CC=CC=C3)/C1)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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